molecular formula C7H12O2S B152161 Ethyl 1-(sulfanylmethyl)cyclopropane-1-carboxylate CAS No. 133772-30-2

Ethyl 1-(sulfanylmethyl)cyclopropane-1-carboxylate

Cat. No.: B152161
CAS No.: 133772-30-2
M. Wt: 160.24 g/mol
InChI Key: XZLFMQCRHFYLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(sulfanylmethyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C₇H₁₂O₂S This compound features a cyclopropane ring substituted with an ethyl ester group and a sulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(sulfanylmethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate precursor followed by esterification and thiolation reactions. One common method includes the reaction of ethyl diazoacetate with a suitable alkene in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent introduction of the sulfanylmethyl group can be achieved through nucleophilic substitution reactions using thiol reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the cyclopropanation step and efficient separation techniques to purify the final product. The choice of catalysts and reagents is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(sulfanylmethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Ethyl 1-(sulfanylmethyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(sulfanylmethyl)cyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanylmethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The cyclopropane ring’s strained structure can also influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Ethyl 1-(sulfanylmethyl)cyclopropane-1-carboxylate can be compared with other cyclopropane derivatives such as:

    Ethyl cyclopropane-1-carboxylate: Lacks the sulfanylmethyl group, resulting in different reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.

    Cyclopropane-1,1-dicarboxylate derivatives:

This compound is unique due to the presence of both the sulfanylmethyl and ethyl ester groups, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

ethyl 1-(sulfanylmethyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c1-2-9-6(8)7(5-10)3-4-7/h10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLFMQCRHFYLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.